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molecular formula C7H8O3 B1583485 Resorcinol formaldehyde CAS No. 24969-11-7

Resorcinol formaldehyde

Cat. No. B1583485
M. Wt: 140.14 g/mol
InChI Key: KVBYPTUGEKVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07785495B2

Procedure details

In a reactor, 33.0 g of resorcinol, 48.7 g of 37% by weight of formalin, 0.03 g of sodium carbonate, and g of distilled water were mixed, the mixture was kept at 50° C. for 24 hours to obtain an organic aerogel moistened with water.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C=O.[C:11](=O)([O-])[O-:12].[Na+].[Na+]>O>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:11]=[O:12] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain an organic aerogel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(O)=CC(O)=CC=C1.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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